molecular formula C15H28O2 B15251995 (Z)-13-Methyltetradec-4-enoic acid

(Z)-13-Methyltetradec-4-enoic acid

Cat. No.: B15251995
M. Wt: 240.38 g/mol
InChI Key: ZSGGBTWUFCJULA-CLFYSBASSA-N
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Description

(Z)-13-Methyltetradec-4-enoic acid is a carboxylic acid with a unique structure characterized by a double bond and a methyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-13-Methyltetradec-4-enoic acid typically involves the use of organic synthesis techniques. One common method is the Arndt-Eistert reaction, which elongates an existing carboxylic acid by one methylene group . This reaction involves the conversion of an acid chloride to a diazoketone, followed by a Wolff rearrangement to form the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(Z)-13-Methyltetradec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the carboxylic acid to other functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alcohols, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(Z)-13-Methyltetradec-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to fatty acid metabolism and signaling pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-13-Methyltetradec-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-13-Methyltetradec-4-enoic acid: This isomer differs in the configuration of the double bond.

    Tetradecanoic acid: Lacks the double bond and methyl group, resulting in different chemical properties.

    13-Methyltetradecanoic acid: Similar structure but lacks the double bond.

Uniqueness

(Z)-13-Methyltetradec-4-enoic acid is unique due to its specific structural features, including the (Z)-configuration of the double bond and the presence of a methyl group

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(Z)-13-methyltetradec-4-enoic acid

InChI

InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7-

InChI Key

ZSGGBTWUFCJULA-CLFYSBASSA-N

Isomeric SMILES

CC(C)CCCCCCC/C=C\CCC(=O)O

Canonical SMILES

CC(C)CCCCCCCC=CCCC(=O)O

Origin of Product

United States

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